Agl 2043

Descripción

Propiedades

Número CAS |

226717-28-8 |

|---|---|

Fórmula molecular |

C15H12N4S |

Peso molecular |

280.3 g/mol |

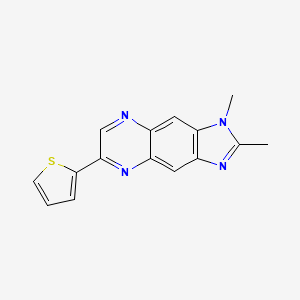

Nombre IUPAC |

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline |

InChI |

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3 |

Clave InChI |

ZGDACLBJJXLKJY-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AGL-2043 tyrphostin AGL-2043 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Glycogen Debranching Enzyme (AGL) in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of the Glycogen Debranching Enzyme (AGL) in cancer biology. AGL, traditionally known for its function in glycogenolysis, is now recognized as a critical regulator of tumor growth and progression in several cancers, including non-small cell lung cancer (NSCLC) and bladder cancer. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: AGL Loss and Hyaluronic Acid Synthesis

The accumulation of HA in the tumor microenvironment then drives cancer cell proliferation, anchorage-independent growth, and tumor xenograft growth.[1][2][3][5] Furthermore, this HA-rich environment facilitates signaling through the HA receptor, RHAMM, which is crucial for the growth of cancer cells with low AGL expression.[1][5] This pathway presents a therapeutically targetable vulnerability in tumors exhibiting low AGL expression.

Signaling Pathway: AGL Loss Driving Tumor Growth

The signaling cascade initiated by the loss of AGL is depicted below. This pathway highlights the key molecular players and their interactions, leading to enhanced tumor progression.

Caption: Signaling pathway illustrating how loss of AGL expression leads to increased HA synthesis and subsequent tumor growth.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of AGL in cancer.

Table 1: AGL Expression and Patient Survival in NSCLC

| Patient Cohort | Number of Patients (N) | Association of Low AGL with Overall Survival | Statistical Significance (P-value) |

| Cohort 1 | 150 | Trend towards poor survival | >0.05 |

| Cohort 2 | 125 | Trend towards poor survival | >0.05 |

| Cohort 3 | 180 | Trend towards poor survival | >0.05 |

| Cohort 4 | 100 | Statistically significant poor survival | <0.05 |

Data compiled from an analysis of four independent NSCLC adenocarcinoma patient cohorts with Stage I and II tumors.[1]

Table 2: Effect of 4-Methylumbelliferone (4-MU) on Pancreatic Cancer Cells

| Treatment | Concentration | Inhibition of Cell Proliferation (%) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |

| 4-MU | 0.5 mM | 26.4 | 14.7 | 22.7 |

| KM81 (Antibody) | 10 µg/mL | 29.7 | - | - |

Data from in vitro studies on pancreatic cancer cell lines treated for 72 hours.[6]

Table 3: HA Synthesis in NSCLC Cell Lines with AGL Knockdown

| Cell Line | AGL Status | Relative HA Secretion (vs. Control) |

| H358 | shCTL (Control) | 1.0 |

| H358 | shAGL (Knockdown) | ~2.5 |

| H2122 | shCTL (Control) | 1.0 |

| H2122 | shAGL (Knockdown) | ~3.0 |

| A549 | shCTL (Control) | 1.0 |

| A549 | shAGL (Knockdown) | ~2.0 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AGL Knockdown and HAS2 Expression Analysis

Objective: To validate the knockdown of AGL and measure the corresponding expression of HAS2.

Methodology:

-

Cell Culture: NSCLC cell lines (e.g., H358, H2122, A549) are cultured in appropriate media.

-

Transduction: Cells are transduced with control short hairpin RNA (shCTL) or AGL-specific shRNA (shAGL) lentiviral particles.

-

Western Blot (AGL Validation):

-

Protein lysates are collected from transduced cells.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against AGL, followed by a secondary antibody.

-

-

qRT-PCR (HAS2 Expression):

-

Total RNA is extracted from transduced cells.

-

cDNA is synthesized from the RNA.

-

Quantitative real-time PCR is performed using primers specific for HAS2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Experimental Workflow: AGL Knockdown and Gene Expression Analysis

Caption: Workflow for AGL knockdown in NSCLC cells and subsequent analysis of gene expression.

Hyaluronic Acid (HA) Secretion Assay

Objective: To measure the amount of HA secreted by cancer cells.

Methodology:

-

Cell Plating: Cells with and without AGL knockdown are plated in 6-well dishes.

-

Media Change: The next day, the culture medium is replaced with fresh medium.

-

Sample Collection: After 24 hours, the culture medium is collected.

Cell Viability Assay with 4-Methylumbelliferone (4-MU)

Objective: To assess the effect of the HA synthesis inhibitor, 4-MU, on cancer cell viability.

Methodology:

-

Cell Plating: Ovarian cancer cells are plated at 5,000 cells/well in 96-well plates.

-

Treatment: After 24 hours, cells are treated with control media or media containing 4-MU (e.g., 1 mM).

-

Incubation: Cells are incubated for 72 hours. 4-MU is supplemented every 24 hours.

-

MTT Assay: Cell survival is determined using an MTT assay according to the manufacturer's protocol.[7]

Xenograft Tumor Model

Objective: To evaluate the effect of AGL loss on tumor growth in vivo.

Methodology:

-

Cell Preparation: Cancer cells (e.g., UMUC3) with and without AGL knockdown are harvested and resuspended in a suitable medium.

-

Animal Model: Immunocompromised mice (e.g., nu/nu mice) aged 4-6 weeks are used.

-

Injection: A specific number of cells (e.g., 25 x 10³) are injected subcutaneously into the flanks of the mice.[8]

-

Tumor Measurement: Tumor volume is measured periodically using digital calipers. The formula Volume = (width)² x length/2 is often used.[9]

-

Data Analysis: Tumor growth curves are plotted to compare the growth of control and AGL knockdown tumors.

Experimental Workflow: Xenograft Tumor Model

References

- 1. Glycogen debranching enzyme (AGL) is a novel regulator of non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Loss of glycogen debranching enzyme AGL drives bladder tumor growth via induction of hyaluronic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycogen debranching enzyme (AGL) is a novel regulator of non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methylumbelliferone Suppresses Hyaluronan Synthesis and Tumor Progression in SCID Mice Intra-abdominally Inoculated With Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylumbelliferone Inhibits Cancer Stem Cell Activation and Overcomes Chemoresistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

An In-Depth Technical Guide to Tyrphostin AGL-2043

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AGL-2043, also identified by its chemical name 1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline, is a potent, small molecule inhibitor of protein tyrosine kinases. It belongs to the tyrphostin class of compounds and exhibits significant activity against Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), c-Kit, and Flt3 kinases. Preclinical research has highlighted its potential as a therapeutic agent for preventing restenosis, the re-narrowing of arteries following angioplasty and stenting. This document provides a comprehensive technical overview of AGL-2043, including its mechanism of action, key preclinical data, and relevant experimental methodologies.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline |

| Synonyms | AGL-2043, Tyrphostin AGL 2043 |

| Molecular Formula | C₁₅H₁₂N₄S |

| Molecular Weight | 280.3 g/mol |

| CAS Number | 226717-28-8 |

Mechanism of Action

AGL-2043 functions as a competitive inhibitor at the ATP-binding site of specific receptor tyrosine kinases (RTKs). Its primary targets are PDGFR-β, c-Kit, and Flt3. The inhibition of PDGFR-β is central to its anti-restenotic effects.

Signaling Pathway

The pathological process of restenosis is heavily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs). Upon arterial injury during a procedure like stenting, platelets aggregate and release PDGF. This growth factor binds to PDGFR-β on VSMCs, triggering receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates a downstream signaling cascade, primarily through the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, migration, and extracellular matrix synthesis, which collectively contribute to neointimal hyperplasia and arterial re-narrowing. AGL-2043 blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

Figure 1: AGL-2043 Inhibition of the PDGFR-β Signaling Pathway.

Preclinical Efficacy in Restenosis Models

The primary body of evidence for AGL-2043's efficacy comes from a porcine coronary artery stenting model.

Quantitative Data from Porcine Coronary Artery Stenting Model

A pivotal study investigated the effect of AGL-2043 delivered from a biodegradable polymer-coated stent on neointima formation in pigs.

| Parameter | Control Group (Polymer-only Stent) | AGL-2043 Group (180 µg AGL-2043) | Percent Change | p-value |

| In-Stent Stenosis (%) | 51 ± 21 | 26 ± 10 | ↓ 50% | 0.001 |

| Neointimal Area (mm²) | 2.38 ± 1.04 | 1.31 ± 0.43 | ↓ 44% | 0.004 |

| Luminal Area (mm²) | 2.19 ± 1.09 | 3.39 ± 0.59 | ↑ 57% | 0.003 |

Data presented as mean ± standard deviation. Study duration: 28 days.

Experimental Protocols

Detailed experimental protocols for AGL-2043 are not widely available in the public domain. The following sections provide a description of the key preclinical study based on the published abstract and a generalized protocol for a relevant in vitro assay.

In Vivo Porcine Coronary Artery Stenting Model

This protocol is based on the methodology described in the study "Tyrphostin AGL-2043 eluting stent reduces neointima formation in porcine coronary arteries" published in Cardiovascular Research.

Objective: To determine the effect of AGL-2043 delivered from a stent-based biodegradable polymeric coating on neointima formation in a porcine coronary artery model.

Methodology:

-

Animal Model: 24 Sinclair mini-pigs (34 ± 4 kg) were used.

-

Stent Preparation: Stents were coated with a biodegradable polylactic/glycolic acid (PLGA) polymer. The treatment group (n=13) had stents loaded with 180 µg of AGL-2043, while the control group (n=11) had stents with the polymer coating only.

-

Surgical Procedure: Stents were implanted into the proximal left anterior descending (LAD) coronary artery to achieve a 1.1:1 stent-to-artery diameter ratio.

-

Drug Delivery Confirmation: The delivery of AGL-2043 from the stent to the tissue was confirmed by high-performance liquid chromatography (HPLC).

-

Endpoint Analysis (28 days post-implantation):

-

Histomorphometric Analysis: Arteries were harvested, sectioned, and stained for microscopic examination. Key measurements included luminal area, neointimal area, and percent in-stent stenosis.

-

Injury and Inflammation Scoring: The degree of vessel injury and inflammation were assessed and scored to ensure comparability between groups.

-

Figure 2: Workflow for the Porcine Coronary Artery Stenting Study.

In Vitro PDGFR-β Kinase Inhibition Assay (Generalized Protocol)

This is a generalized protocol for determining the inhibitory activity of a compound like AGL-2043 against its target kinase.

Objective: To quantify the in vitro inhibitory potency of AGL-2043 on PDGFR-β kinase activity.

Methodology:

-

Materials: Recombinant human PDGFR-β kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer), ATP (with a radiolabeled ATP, such as [γ-³³P]ATP, for radiometric assays or as required for luminescence-based assays), AGL-2043, and assay buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, and DTT).

-

Assay Preparation:

-

Prepare a serial dilution of AGL-2043 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

In a microplate, combine the recombinant PDGFR-β kinase, the peptide substrate, and the diluted AGL-2043 (or vehicle control).

-

-

Reaction Initiation: Start the kinase reaction by adding the ATP solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 40 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a reagent to deplete remaining ATP for luminescence assays).

-

Signal Detection:

-

Radiometric: Spot the reaction mixture onto a phosphocellulose filter, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence (e.g., ADP-Glo™): Add a reagent that converts the ADP product to ATP, followed by a luciferase/luciferin reagent to generate a luminescent signal proportional to the ADP produced.

-

-

Data Analysis: Calculate the percent inhibition for each AGL-2043 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Tyrphostin AGL-2043 is a well-characterized inhibitor of PDGFR-β with demonstrated preclinical efficacy in reducing neointimal hyperplasia in a large animal model of in-stent restenosis. The significant reduction in stenosis and preservation of the luminal area highlight its therapeutic potential. Further studies would be required to establish its long-term safety and efficacy, as well as to fully elucidate its pharmacokinetic and pharmacodynamic profile in a clinical setting. The development of AGL-2043 for clinical use would necessitate comprehensive toxicology studies and progression through phased clinical trials.

AGL 2043: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGL 2043, a tricyclic quinoxaline derivative, has emerged as a potent inhibitor of several key receptor tyrosine kinases (RTKs), demonstrating significant potential in preclinical studies for antirestenosis and anticancer applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in drug development. The document details the scientific context of its discovery, a comprehensive synthesis protocol, and the methodologies for its biological characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Scientific Background

This compound was developed as part of a research initiative to improve the bioavailability of earlier bicyclic quinoxaline-based inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[1] Researchers at the Department of Cardiology at Hadassah University Hospital in Jerusalem, Israel, sought to create more soluble compounds with enhanced therapeutic potential.[2]

This compound, identified as compound 13 in the seminal publication, is a potent inhibitor of type III receptor tyrosine kinases, specifically targeting PDGFR, Fms-like tyrosine kinase 3 (Flt3), and Kit.[1] These kinases are crucial mediators of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of various diseases, including cancer and restenosis. The development of this compound represented a significant step forward in generating selective and potent inhibitors of this class of enzymes.

Chemical Synthesis of this compound

The synthesis of this compound (1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline) involves a multi-step process. A general and efficient method for the synthesis of quinoxaline derivatives is through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[3] While the specific, detailed protocol for this compound's synthesis is proprietary and not fully disclosed in the public domain, a plausible synthetic route based on established quinoxaline chemistry is outlined below.

General Synthetic Protocol for Quinoxaline Derivatives:

A common method for synthesizing the quinoxaline core involves the reaction of a substituted o-phenylenediamine with a dicarbonyl compound in a suitable solvent, often with catalytic amounts of acid. For this compound, the synthesis would logically start from a substituted diamine and a thiophene-containing dicarbonyl compound, followed by the formation of the imidazole ring.

Experimental Workflow: A Plausible Synthetic Route

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of its target kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade.

Signaling Pathway Inhibition by this compound

Caption: Mechanism of this compound in blocking PDGFR signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (µM) |

| PDGFRβ | < 1 |

| Flt3 | < 1 |

| Kit | < 1 |

Data derived from preclinical studies.

Table 2: In Vivo Efficacy in a Porcine Coronary Artery Stenting Model

| Parameter | Control (Stent only) | This compound-eluting Stent | % Change | p-value |

| In-stent stenosis (%) | 51 ± 21 | 26 ± 10 | -50% | 0.001 |

| Neointimal area (mm²) | 2.38 ± 1.04 | 1.31 ± 0.43 | -44% | 0.004 |

| Luminal area (mm²) | 2.19 ± 1.09 | 3.39 ± 0.59 | +57% | 0.003 |

Data from a 28-day study in Sinclair mini-pigs.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key assays used in the characterization of this compound.

In Vitro Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PDGFRβ kinase.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human PDGFRβ kinase

-

Biotinylated peptide substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

-

Streptavidin-coated 96-well plates

-

Phospho-tyrosine specific antibody (e.g., HRP-conjugated)

-

Substrate for reporter enzyme (e.g., TMB)

-

Stop solution

Procedure:

-

Prepare a solution of recombinant PDGFRβ kinase in kinase assay buffer.

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration ≤ 1%) to the wells of a 96-well plate.

-

Add the kinase solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow for capture of the biotinylated peptide.

-

Wash the plate to remove unbound components.

-

Add a horseradish peroxidase (HRP)-conjugated anti-phospho-tyrosine antibody and incubate for 1 hour.

-

Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the color development with an appropriate stop solution and measure the absorbance at the recommended wavelength.

-

Plot the absorbance against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound on vascular smooth muscle cells (SMCs).

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for a cell proliferation assay.

Materials:

-

Vascular smooth muscle cells (e.g., primary human aortic SMCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Serum-free medium

-

This compound

-

Platelet-Derived Growth Factor (PDGF)

-

MTS reagent or [³H]-thymidine

-

96-well cell culture plates

Procedure:

-

Seed SMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Wash the cells and replace the growth medium with serum-free medium for 24 hours to induce quiescence.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of PDGF.

-

Incubate the plates for 24-48 hours.

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

-

For [³H]-thymidine incorporation assay: Pulse-label the cells with [³H]-thymidine for the last 4-6 hours of incubation. Harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the PDGF-stimulated control and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent inhibitor of key receptor tyrosine kinases with demonstrated efficacy in preclinical models of restenosis. Its discovery represents a successful effort to improve the drug-like properties of the quinoxaline class of kinase inhibitors. The synthetic and experimental protocols provided in this guide offer a foundation for further research and development of this compound and related compounds as potential therapeutic agents. The structured presentation of data and visual workflows are intended to support the scientific community in advancing the understanding and application of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. Enantioefficient synthesis of alpha-ergocryptine: first direct synthesis of (+)-lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of Agl 2043

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Agl 2043, a potent tyrphostin inhibitor targeting key receptor tyrosine kinases. This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Inhibitory Activity of this compound

This compound is a tricyclic quinoxaline derivative that has been identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), as well as the receptor tyrosine kinases c-Kit and Flt3.[1] Its inhibitory activity is crucial for its potential therapeutic applications, particularly in diseases driven by the aberrant signaling of these kinases.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 Value |

| PDGFR | 0.8 µM |

| c-Kit | Not explicitly quantified in available literature |

| Flt3 | Not explicitly quantified in available literature |

Note: While this compound is a known inhibitor of c-Kit and Flt3, specific IC50 values were not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by blocking the ATP-binding site of the intracellular kinase domain of its target receptors. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, migration, and survival.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are key regulators of cell growth and division. Upon activation by PDGF, the receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival. Inhibition of PDGFR by this compound is a key mechanism in its potential to treat proliferative diseases.

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

c-Kit Signaling Pathway

The c-Kit receptor, upon binding to its ligand Stem Cell Factor (SCF), activates downstream signaling pathways, including the PI3K-Akt and MAPK pathways. This signaling is crucial for the survival and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Dysregulation of c-Kit signaling is implicated in various cancers.

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

Flt3 Signaling Pathway

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic progenitor cells. Mutations leading to constitutive activation of Flt3 are common in acute myeloid leukemia (AML). Flt3 activation triggers downstream pathways such as PI3K/Akt and MAPK, promoting cell proliferation and survival.

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the generalized experimental methodologies for assessing the inhibitory activity of compounds like this compound against receptor tyrosine kinases. These protocols are based on standard in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

-

Recombinant human PDGFR, c-Kit, or Flt3 kinase domain

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

-

This compound or other test compounds

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor is also prepared.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

-

Stop the reaction, typically by adding a solution like phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unreacted ATP, leaving the phosphorylated substrate bound to the paper.

-

Quantify the amount of incorporated phosphate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of PDGFR, c-Kit, and Flt3 receptor tyrosine kinases. Its ability to block the signaling pathways mediated by these receptors underscores its potential as a therapeutic agent in diseases characterized by excessive cell proliferation and survival driven by these kinases. The provided data and methodologies offer a foundational understanding for researchers and drug development professionals working with this and similar compounds. Further research is warranted to fully elucidate the downstream effects of this compound and to determine its full therapeutic potential.

References

An In-Depth Technical Guide to Agl 2043 (CAS: 22617-28-8): A Potent Inhibitor of Type III Receptor Tyrosine Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agl 2043, also known as Tyrphostin this compound, is a potent, cell-permeable tricyclic quinoxaline inhibitor of type III receptor tyrosine kinases (RTKs). With a CAS number of 22617-28-8 and the chemical formula C₁₅H₁₂N₄S, this compound has demonstrated significant inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-KIT). Its ability to modulate these key signaling pathways makes it a valuable tool for research in oncology and vascular biology, particularly in the context of restenosis and cancer. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its application in in vitro and in vivo studies.

Core Properties of this compound

This compound is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. Its core structure is 1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline.

Chemical and Physical Data

| Property | Value |

| CAS Number | 22617-28-8 |

| Molecular Formula | C₁₅H₁₂N₄S |

| Molecular Weight | 280.35 g/mol |

| IUPAC Name | 1,2-dimethyl-6-(2-thienyl)-1H-imidazo[4,5-g]quinoxaline |

| Synonyms | Tyrphostin this compound, AGL-2043 |

| Appearance | Yellow solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound is a potent and selective inhibitor of type III receptor tyrosine kinases, a family of cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival. The primary targets of this compound are:

-

Platelet-Derived Growth Factor Receptor (PDGFR): this compound exhibits significant inhibitory activity against PDGFR, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.8 µM.[1][2]

-

FMS-like Tyrosine Kinase 3 (FLT3): this compound is also a potent inhibitor of FLT3, with a reported IC₅₀ of 1 µM in BaF3 cells expressing human FLT3.[2]

-

c-KIT: The compound effectively blocks the kinase activity of c-KIT in the sub-micromolar range.[1]

By inhibiting these kinases, this compound can effectively block downstream signaling pathways, leading to the inhibition of cell proliferation and other cellular processes.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound against its primary targets.

| Target Kinase | IC₅₀ (µM) | Cell Line | Assay Conditions | Reference |

| PDGFR | 0.8 | - | In vitro kinase assay | [1][2] |

| FLT3 | 1 | BaF3 | Inhibition of human FLT3 expressed in mouse BAF3 cells, assessed by immunoblot analysis after 2 hours of incubation followed by FLT3 ligand stimulation. | [2] |

| c-KIT | Sub-micromolar | - | In vitro kinase assay | [1] |

| TEL-PDGFR | Sub-micromolar | - | In vitro kinase assay | [1] |

| SRC | > 30 | NIH3T3 | Inhibition of SRC in transformed mouse NIH3T3 cells by SDS-PAGE based immunoblot assay. | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular kinase domain of PDGFR, FLT3, and c-KIT. This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Inhibition of PDGFR Signaling

Platelet-derived growth factor (PDGF) and its receptor (PDGFR) play a central role in the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of neointimal hyperplasia and restenosis. By inhibiting PDGFR, this compound effectively blocks these processes.

Inhibition of FLT3 and c-KIT Signaling

FLT3 and c-KIT are critically involved in the proliferation and survival of hematopoietic cells. Mutations leading to the constitutive activation of these receptors are common in various hematological malignancies, including acute myeloid leukemia (AML). This compound's inhibition of these kinases suggests its potential as an anti-leukemic agent.

Experimental Protocols

In Vitro Smooth Muscle Cell Proliferation Assay

This protocol is based on the methodology described for evaluating the effect of tyrphostins on the proliferation of pig heart smooth muscle cells.[1]

Objective: To determine the inhibitory effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs).

Materials:

-

Primary porcine aortic smooth muscle cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Platelet-Derived Growth Factor-BB (PDGF-BB)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other suitable proliferation assay reagent (e.g., WST-1, CellTiter-Glo®)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed porcine aortic smooth muscle cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere and grow for 24 hours.

-

Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM. Incubate for 24-48 hours to synchronize the cells in a quiescent state.

-

Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should typically range from 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) and a positive control (PDGF-BB alone, typically 10-20 ng/mL).

-

Remove the serum-free medium and add the prepared treatments to the respective wells. For the this compound treated wells, also add PDGF-BB to stimulate proliferation.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Other Assays: Follow the manufacturer's instructions for other proliferation assays like WST-1 or CellTiter-Glo®.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the PDGF-BB stimulated control. Plot the results to determine the IC₅₀ value.

In Vivo Porcine Coronary Artery Restenosis Model

This protocol is a generalized representation based on studies using this compound in drug-eluting stents.

Objective: To evaluate the efficacy of this compound in reducing neointimal hyperplasia in a porcine coronary artery model of in-stent restenosis.

Materials:

-

Domestic swine

-

Coronary stents

-

This compound

-

Biodegradable polymer for stent coating (e.g., polylactic-co-glycolic acid, PLGA)

-

Angiography equipment

-

Histology reagents

Procedure:

-

Stent Coating: Prepare a solution of the biodegradable polymer and this compound in a suitable solvent. Coat the coronary stents with this solution to achieve a desired drug loading (e.g., 100-200 µg of this compound per stent). Control stents should be coated with the polymer only.

-

Animal Preparation: Anesthetize the swine and perform a baseline coronary angiography to assess vessel dimensions.

-

Stent Implantation: Using a catheter, deploy the this compound-eluting or control stents in a coronary artery (e.g., the left anterior descending artery). The stent-to-artery ratio should be controlled to induce a consistent level of injury.

-

Follow-up: After a predetermined period (e.g., 28 days), perform a follow-up coronary angiography to assess for in-stent restenosis.

-

Histological Analysis: Euthanize the animal and perfuse-fix the coronary arteries. Excise the stented segments and embed them in a suitable medium (e.g., paraffin or plastic).

-

Section the stented arteries and perform histological staining (e.g., hematoxylin and eosin, Verhoeff-van Gieson) to visualize the vessel wall, neointima, and stent struts.

-

Morphometric Analysis: Quantify the neointimal area, lumen area, and percent area stenosis using image analysis software.

-

Data Analysis: Compare the morphometric parameters between the this compound-treated and control groups to determine the effect on neointimal hyperplasia.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the roles of PDGFR, FLT3, and c-KIT in various physiological and pathological processes. Its potent inhibitory activity and demonstrated efficacy in preclinical models of restenosis highlight its potential for further investigation as a therapeutic agent. This technical guide provides a foundational understanding of this compound's properties and applications, enabling researchers to effectively incorporate this compound into their studies.

References

An In-depth Technical Guide on Agl 2043 (C15H12N4S)

This technical guide provides a summary of the available chemical and structural information for the molecule designated as Agl 2043, with the chemical formula C15H12N4S. The information presented is based on publicly accessible chemical databases. It is important to note that, at present, there is a lack of published scientific literature regarding the biological activity, mechanism of action, and experimental protocols for this specific compound.

Molecular Identity and Chemical Properties

This compound is chemically identified as 1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline[1]. It is a heterocyclic compound containing imidazole, quinoxaline, and thiophene ring systems. A summary of its key chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C15H12N4S | [1][2][3][4][5] |

| IUPAC Name | 1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline | [1] |

| Molecular Weight | 280.35 g/mol | [3][4] |

| Exact Mass | 280.0783 Da | [5] |

| CAS Number | 226717-28-8 | [1][2][3] |

| InChIKey | ZGDACLBJJXLKJY-UHFFFAOYSA-N | [1][4] |

| SMILES | Cc1nc2cc3c(cc2n1C)ncc(-c4cccs4)n3 | [4] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below. The structure consists of a central imidazo[4,5-g]quinoxaline core with methyl substitutions on the imidazole ring and a thiophene group attached to the quinoxaline ring.

Caption: 2D chemical structure of this compound (C15H12N4S).

Biological Activity and Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or therapeutic potential of this compound. The search results for "this compound" primarily provide chemical identifiers and properties. Other results referring to "AgL" or "Alagebrium" are distinct molecules and not relevant to C15H12N4S[6][7].

Consequently, this guide cannot provide the following as requested:

-

Signaling Pathways: No information was found on the biological pathways modulated by this compound.

-

Experimental Workflows: There are no published experimental protocols detailing the synthesis, purification, or biological evaluation of this compound.

-

Quantitative Data: No quantitative data from biological assays or clinical trials are available.

This document will be updated if and when new research on this compound becomes publicly available. Researchers and drug development professionals interested in this molecule may need to conduct initial exploratory studies to determine its biological properties.

References

- 1. This compound | C15H12N4S | CID 9817165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AGL-2043 [drugfuture.com]

- 3. 1,2-DIMETHYL-6-(2-THIENYL)-IMIDAZOLO[5,4-G]QUINOXALINE [amp.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Agl 2043: A Potent Type III Receptor Tyrosine Kinase Inhibitor for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agl 2043, a tricyclic quinoxaline derivative, has emerged as a potent and selective inhibitor of type III receptor tyrosine kinases (RTKs), a class of enzymes critically involved in cellular proliferation, differentiation, and survival. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization. Through a synthesis of available data, this guide aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in preclinical research and to explore its therapeutic potential.

Introduction

Receptor tyrosine kinases are integral components of cellular signaling pathways, and their dysregulation is a hallmark of numerous proliferative diseases, including cancer and restenosis. The type III subfamily of RTKs, which includes the Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-Kit), represents a key therapeutic target. This compound is a cell-permeable, ATP-competitive inhibitor that demonstrates high affinity for these kinases, thereby modulating their downstream signaling cascades.[1][2] Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a valuable tool for oncological and cardiovascular research.[3]

Chemical and Physical Properties

This compound, also known as Tyrphostin AGL-2043, is a synthetic small molecule with the following characteristics:

| Property | Value |

| IUPAC Name | 1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline |

| Molecular Formula | C₁₅H₁₂N₄S |

| CAS Number | 22617-28-8 |

Mechanism of Action and Target Profile

This compound functions as a reversible, ATP-competitive inhibitor of type III receptor tyrosine kinases.[1] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition has been quantified against several key kinases:

| Target Kinase | IC₅₀ (μM) |

| PDGFR | 0.8[1] |

| FLT3 | Potent Inhibition (Specific IC₅₀ not detailed in provided abstracts) |

| Kit | Potent Inhibition (Specific IC₅₀ not detailed in provided abstracts) |

Table 1: Inhibitory activity of this compound against key type III receptor tyrosine kinases.

Signaling Pathways

The inhibition of PDGFR, FLT3, and c-Kit by this compound disrupts critical signaling cascades that regulate cell proliferation, survival, and migration.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is a central regulator of cell growth and division. Upon ligand binding, PDGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of major downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

FLT3 Signaling Pathway

FMS-like Tyrosine Kinase 3 (FLT3) is crucial for the normal development of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML). Similar to PDGFR, ligand-induced activation of FLT3 triggers the PI3K/Akt and MAPK pathways, promoting leukemic cell proliferation and survival. This compound's inhibition of FLT3 can block these pro-leukemic signals.

c-Kit Signaling Pathway

The c-Kit receptor and its ligand, stem cell factor (SCF), are essential for the development and survival of various cell types, including hematopoietic stem cells, mast cells, and melanocytes. Dysregulation of c-Kit signaling is implicated in several cancers, such as gastrointestinal stromal tumors (GIST). This compound's inhibitory action on c-Kit can abrogate the downstream signaling that drives the growth of these tumors.

Experimental Protocols

The following are generalized protocols based on standard methodologies for characterizing tyrosine kinase inhibitors. For specific experimental details, consulting the primary literature is recommended.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

-

Recombinant human kinase domains (e.g., PDGFR-β, FLT3, c-Kit) are incubated with a specific peptide substrate and ATP in a suitable kinase buffer.

-

This compound is added in a range of concentrations.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), ELISA, or fluorescence-based assays.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells dependent on the targeted kinases.

Methodology:

-

Cells expressing the target receptor (e.g., porcine cardiac smooth muscle cells for PDGFR) are seeded in 96-well plates.

-

After cell attachment, the cells are treated with various concentrations of this compound.

-

The cells are stimulated with the appropriate growth factor (e.g., PDGF-BB) to induce proliferation.

-

After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a suitable assay, such as MTT, XTT, or a CyQUANT assay.

-

The absorbance or fluorescence is read using a plate reader.

-

The percentage of proliferation inhibition is calculated, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

In Vivo Studies

This compound has been evaluated in animal models, particularly for its potential to prevent restenosis.

Porcine Coronary Artery Stenting Model

Objective: To evaluate the efficacy of this compound-eluting stents in reducing neointima formation.

Experimental Design:

-

Animal Model: Sinclair mini-pigs.

-

Intervention: Implantation of biodegradable polymer-coated stents with or without this compound into the coronary arteries.

-

Endpoint: After a specified period (e.g., 28 days), the stented arterial segments are harvested for histomorphometric analysis.

-

Measurements: Neointimal area, lumen area, and percentage of in-stent stenosis are quantified.

Summary of Findings: In a study utilizing this model, stents eluting this compound demonstrated a significant reduction in in-stent neointimal hyperplasia compared to control stents.[3]

Synthesis

The synthesis of this compound involves the construction of the tricyclic quinoxaline core followed by the introduction of the thiophene moiety. While detailed, step-by-step synthesis protocols are proprietary and found in specialized chemical literature, the general approach involves the condensation of a substituted diamine with a diketone to form the quinoxaline ring system, followed by further cyclization to create the imidazole ring and subsequent functionalization.

Conclusion

This compound is a valuable research tool for investigating the roles of type III receptor tyrosine kinases in health and disease. Its well-characterized inhibitory profile against PDGFR, FLT3, and c-Kit, combined with its demonstrated efficacy in cellular and animal models, makes it a potent modulator of key signaling pathways. This technical guide provides a solid foundation for researchers to incorporate this compound into their studies, paving the way for new discoveries in cancer biology, cardiovascular disease, and other fields where these kinases play a pivotal role. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | FLT3 Signaling [reactome.org]

An In-depth Technical Guide to Agl 2043: A Potent Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agl 2043, also known as Tyrphostin this compound, is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), as well as Kit and Flt3.[1][2] As a member of the tricyclic quinoxaline class of compounds, this compound has been investigated for its therapeutic potential in preventing neointimal hyperplasia, the primary cause of restenosis following coronary angioplasty and stenting. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental methodologies, and relevant signaling pathways.

Core Compound Information

| Identifier | Value |

| IUPAC Name | 1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline |

| Synonyms | Tyrphostin this compound, AGL-2043 |

| Molecular Formula | C₁₅H₁₂N₄S |

| Compound Class | Tyrphostin, Quinoxaline |

| Primary Targets | PDGFR-β, Kit, Flt3 |

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the kinase domain of its target receptors. By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrate proteins. This inhibition of receptor autophosphorylation is the critical first step in blocking the entire downstream signaling cascade that leads to cellular responses such as proliferation and migration. In the context of vascular smooth muscle cells (VSMCs), the inhibition of PDGFR-β signaling by this compound is the primary mechanism behind its ability to reduce neointimal formation.

Quantitative Data from Preclinical Studies

The primary application of this compound investigated in the literature is the prevention of in-stent restenosis. The following tables summarize the key quantitative findings from a pivotal study utilizing this compound-eluting stents in a porcine coronary artery model.

Table 1: Efficacy of this compound-Eluting Stents in Porcine Coronary Arteries (28-day follow-up)

| Parameter | Control Stent (n=11) | This compound Stent (180 µg, n=13) | p-value | Reference |

| In-Stent Stenosis (%) | 51 ± 21 | 26 ± 10 | 0.001 | [1][2] |

| Absolute Neointimal Area (mm²) | 2.38 ± 1.04 | 1.31 ± 0.43 | 0.004 | [1][2] |

| Absolute Luminal Area (mm²) | 2.19 ± 1.09 | 3.39 ± 0.59 | 0.003 | [1][2] |

Table 2: Safety Parameters of this compound-Eluting Stents

| Parameter | Control Stent | This compound Stent | p-value | Reference |

| Injury Score | 1.24 ± 0.11 | 1.15 ± 0.12 | 0.07 | [1][2] |

| Inflammation Score | 1.19 ± 0.35 | 1.07 ± 0.33 | 0.41 | [1][2] |

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vivo Porcine Coronary Artery Stenting Model

This protocol provides a detailed methodology for evaluating the efficacy of this compound-eluting stents in preventing in-stent restenosis.

-

Animal Model: Sinclair mini-pigs (34 ± 4 kg).

-

Stent Preparation: Stents were coated with a biodegradable polylactic/glycolic acid (PLGA) polymer. The treatment group stents were loaded with 180 µg of this compound.

-

Surgical Procedure:

-

Stents were implanted in the proximal Left Anterior Descending (LAD) coronary artery.

-

A stent-to-artery diameter ratio of 1.1:1 was achieved.

-

-

Post-operative Care: Standard post-operative care for porcine models.

-

Endpoint Analysis (28 days):

-

Animals were euthanized, and the stented arterial segments were perfusion-fixed.

-

Histomorphometric analysis was performed to quantify in-stent stenosis, neointimal area, and luminal area.

-

Injury and inflammation scores were assessed by a pathologist.

-

-

Drug Delivery Confirmation: High-performance liquid chromatography (HPLC) was used to confirm the delivery of this compound from the stent to the arterial tissue.

In Vitro Kinase Inhibition Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general method for determining the IC50 of a tyrphostin against a receptor tyrosine kinase like PDGFR-β is as follows:

-

Reagents and Materials:

-

Recombinant human PDGFR-β kinase domain.

-

This compound stock solution (in DMSO).

-

ATP.

-

Poly (Glu, Tyr) 4:1 as a generic substrate.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the PDGFR-β enzyme, the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP).

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

PDGFR-β Signaling Pathway in Vascular Smooth Muscle Cells

The following diagram illustrates the canonical PDGFR-β signaling pathway in VSMCs and the point of inhibition by this compound. Upon binding of its ligand, PDGF-BB, the PDGFR-β dimerizes and autophosphorylates on multiple tyrosine residues. These phosphotyrosine residues serve as docking sites for various SH2 domain-containing proteins, which in turn activate downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, ultimately leading to cell proliferation and migration.

Caption: PDGFR-β signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the logical flow of the in vivo experiments to assess the efficacy of this compound-eluting stents.

Caption: Workflow for in vivo testing of this compound-eluting stents.

Conclusion

This compound is a promising tyrosine kinase inhibitor with demonstrated efficacy in preclinical models of restenosis. Its potent inhibition of PDGFR-β, a key driver of vascular smooth muscle cell proliferation and migration, provides a clear mechanism for its therapeutic effect. The quantitative data from animal studies strongly support its potential for local delivery via drug-eluting stents to prevent neointimal hyperplasia. Further research to fully characterize its kinase selectivity profile and to elucidate the finer details of its downstream signaling effects in target cells would be beneficial for its continued development. This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound and related compounds.

References

AGL 2043: An In-depth Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for AGL 2043, chemically identified as 1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline. While specific data for this compound is limited, this document extrapolates from the well-studied class of imidazoquinoxaline heterocyclic aromatic amines (HAAs) to which it belongs. These compounds are recognized as potent mutagens and potential carcinogens, necessitating stringent safety protocols in a research setting.

Compound Identification and Properties

This compound is a heterocyclic aromatic amine with the molecular formula C₁₅H₁₂N₄S. As a member of the imidazoquinoxaline class, its biological activity is intrinsically linked to its chemical structure and metabolic activation.

| Property | Value |

| IUPAC Name | 1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline |

| Molecular Formula | C₁₅H₁₂N₄S |

| PubChem CID | 9817165 |

| Class | Imidazoquinoxaline Heterocyclic Aromatic Amine (HAA) |

Safety and Handling Guidelines

Given the mutagenic and potentially carcinogenic nature of imidazoquinoxaline derivatives, all handling of this compound must be conducted with strict adherence to safety protocols for hazardous chemicals. The following guidelines are based on general safety procedures for aromatic amines.[1][2]

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound in any form (solid or in solution).

| PPE Item | Specification |

| Gloves | Nitrile or other chemically resistant gloves. Inspect before use and use proper removal technique.[1][2] |

| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][2] |

| Lab Coat | Chemically resistant, fully buttoned. |

| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.[1] |

2.2. Engineering Controls

| Control | Specification |

| Fume Hood | All weighing, dissolving, and handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood. |

| Ventilation | Ensure adequate general laboratory ventilation.[1] |

2.3. Spill and Waste Disposal

| Procedure | Guideline |

| Spill | Evacuate the area. Wear full PPE. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, follow institutional emergency procedures.[1] |

| Waste Disposal | Dispose of all this compound waste, including contaminated PPE and labware, as hazardous chemical waste in accordance with local, state, and federal regulations. |

2.4. First Aid Measures

| Exposure | Action |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Experimental Protocols

3.1. Synthesis of Imidazoquinoxaline Derivatives

The synthesis of related compounds, such as 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline, typically involves a multi-step process starting from a substituted o-phenylenediamine.[3]

3.2. Extraction and Purification of Heterocyclic Aromatic Amines

A common method for the extraction and purification of HAAs from a sample matrix involves solid-phase extraction (SPE).[4][5]

3.3. Mutagenicity Assays

The mutagenic potential of this compound can be assessed using standard in vitro assays.

-

Ames Test (Bacterial Reverse Mutation Assay): This is a primary screening assay to detect gene mutations.[6][7] The test utilizes strains of Salmonella typhimurium with mutations in the histidine operon. A positive result is indicated by a dose-dependent increase in the number of revertant colonies.[7]

-

Mammalian Cell Gene Mutation Assays (e.g., HPRT or TK assay): These assays are used to evaluate the potential for inducing gene mutations in mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[8][9]

| Assay | Principle | Endpoint |

| Ames Test | Detects reverse mutations in histidine-dependent Salmonella typhimurium strains.[6][7] | Increased number of revertant colonies.[7] |

| HPRT Assay | Measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene in mammalian cells.[8] | Increased frequency of 6-thioguanine resistant cells.[8] |

| TK Assay | Measures forward mutations at the thymidine kinase (TK) gene in mouse lymphoma cells.[8] | Increased frequency of trifluorothymidine resistant cells.[8] |

Mechanism of Action and Signaling Pathways

The biological activity of this compound is predicted to follow the established pathway for imidazoquinoxaline HAAs, which involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations and potentially carcinogenesis.[10][11]

4.1. Metabolic Activation

HAAs are pro-mutagens that require metabolic activation to exert their genotoxic effects. This process is primarily mediated by cytochrome P450 enzymes (CYP1A2, CYP1A1, CYP1B1) and N-acetyltransferases (NATs).[12][13]

4.2. DNA Adduct Formation and Mutagenesis

The ultimate reactive metabolite, a nitrenium ion, covalently binds to DNA, primarily at the C8 position of guanine, forming DNA adducts.[14][15][16] These adducts can lead to mutations during DNA replication if not repaired.

4.3. Signaling Pathways

The presence of HAA-induced DNA adducts can trigger cellular responses related to DNA damage and repair. Chronic exposure and accumulation of mutations can affect key signaling pathways involved in cancer development, such as those controlling cell proliferation, apoptosis, and invasion.[17][18]

This guide is intended to provide a framework for the safe handling and informed use of this compound in a research context. Researchers should always consult their institution's safety guidelines and perform a thorough risk assessment before beginning any new experiments with this class of compounds.

References

- 1. international.skcinc.com [international.skcinc.com]

- 2. skcinc.com [skcinc.com]

- 3. Identification of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline: An Abundant Mutagenic Heterocyclic Aromatic Amine Formed in Cooked Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple methods for quantifying mutagenic heterocyclic aromatic amines in food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. Bacterial mutagenicity assays: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

AGL-2043: An In-depth Technical Guide on Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGL-2043, also known as Tyrphostin AGL-2043, is a potent, small molecule inhibitor of several receptor tyrosine kinases (RTKs), demonstrating significant activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ), Kit, and Flt3.[1] Its role in modulating critical cellular signaling pathways has positioned it as a compound of interest for further investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the available data on the solubility and stability of AGL-2043, alongside detailed experimental protocols and a visual representation of its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of AGL-2043 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₄S | PubChem |

| Molecular Weight | 280.35 g/mol | PubChem |

| IUPAC Name | 1,2-dimethyl-6-(thiophen-2-yl)-1H-imidazo[4,5-g]quinoxaline | PubChem |

| CAS Number | 226717-28-8 | PubChem |

| Appearance | Solid powder (presumed) | General Knowledge |

Solubility Data

Comprehensive quantitative solubility data for AGL-2043 in a wide range of solvents is not extensively available in the public domain. However, based on available information and general characteristics of similar heterocyclic compounds, a qualitative and semi-quantitative solubility profile can be inferred.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 50 mg/mL (178.35 mM) | Requires sonication for dissolution. |

| Phosphate-Buffered Saline (PBS) | Data not available | - | Expected to have low aqueous solubility. |

| Ethanol | Data not available | - | Likely to have moderate solubility. |

| Methanol | Data not available | - | Likely to have moderate solubility. |

Note: The lack of publicly available, detailed solubility data in aqueous and common organic solvents necessitates empirical determination for specific experimental needs.

Stability Profile

Detailed stability studies for AGL-2043 following ICH guidelines are not publicly available. The information below is based on general storage recommendations for solid compounds and tyrphostin analogues.

| Condition | Stability | Storage Recommendation |

| Solid Form (Powder) | Stable for up to 2 years at 4°C and 3 years at -20°C. | Store in a tightly sealed container, protected from light and moisture. |

| In Solvent (DMSO) | Stable for up to 1 year at -20°C and 2 years at -80°C. | Aliquot to avoid repeat freeze-thaw cycles. |

| Aqueous Solution | Stability not characterized. | Freshly prepare solutions and use immediately. Avoid storage. |

| pH and Temperature | Data not available. | Forced degradation studies are recommended to determine stability under various pH and temperature conditions. |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of AGL-2043.

Figure 1. Workflow for Solubility Determination.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a general approach for conducting forced degradation studies to understand the intrinsic stability of AGL-2043.

-

Preparation of Stock Solution: Prepare a stock solution of AGL-2043 in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Representative HPLC Method for Analysis

While a specific, validated HPLC method for AGL-2043 is not publicly detailed, a general reverse-phase HPLC method suitable for the analysis of small molecule kinase inhibitors is provided below. Method development and validation would be required for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV, 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Mechanism of Action and Signaling Pathway

AGL-2043 functions as a tyrosine kinase inhibitor, primarily targeting the PDGF-Rβ. The binding of PDGF to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for downstream signaling molecules. This initiates intracellular signaling cascades, such as the RAS-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, migration, and survival. AGL-2043 inhibits the initial autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade.

Figure 2. AGL-2043 Inhibition of PDGF-Rβ Signaling.

Conclusion

AGL-2043 is a promising tyrosine kinase inhibitor with a clear mechanism of action. However, for its full potential to be realized in research and drug development, a more comprehensive public dataset on its solubility and stability is required. The protocols and information provided in this guide offer a starting point for researchers to conduct their own detailed characterizations of this compound, ensuring robust and reproducible experimental outcomes. It is recommended that any laboratory working with AGL-2043 perform their own validation of its physicochemical properties for their specific experimental conditions.

References

Methodological & Application

AGL 2043: Application Notes and Protocols for Preclinical Research

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

AGL 2043 is a potent, cell-permeable, synthetic tricyclic quinoxaline inhibitor of several type III receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptor (PDGFR), KIT, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3] It functions as a competitive inhibitor at the ATP-binding domain of these kinases.[1][4] Research has primarily focused on its potential as an anti-proliferative agent to prevent restenosis following vascular injury.[1][5] These notes provide a summary of the available data on this compound dosage in animal studies and protocols for its use in preclinical research models of restenosis.

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in cell proliferation and migration. The primary target is the PDGF β-receptor, a key driver of smooth muscle cell (SMC) proliferation and migration, which are critical events in the development of neointimal hyperplasia and restenosis.[1][5] By blocking the kinase activity of PDGFR, this compound effectively halts the downstream signaling cascade that leads to these cellular responses.[1][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the PDGF signaling pathway.

Animal Studies: Dosage and Administration

The available preclinical data on this compound focuses on local delivery to the site of vascular injury to minimize systemic toxicity and maximize efficacy.

Quantitative Data from Animal Studies

| Animal Model | Application | Formulation | Dosage | Route of Administration | Key Findings | Reference |

| Sinclair mini-pigs (34±4 kg) | In-stent restenosis | Coated on a biodegradable polylactic/glycolic acid (PLGA) polymer stent | 180 mcg per stent | Intracoronary artery implantation | 50% reduction in in-stent stenosis; 44% reduction in neointimal area after 28 days. | [1] |

| Rats | Balloon-injured carotid artery restenosis | Encapsulated in polylactide-based nanoparticles (90 nm and 160 nm) | Not specified in mg/kg | Intraluminal delivery to the arterial wall | Significantly reduced neointima formation. Smaller nanoparticles (90 nm) were more efficacious. | [5] |

Experimental Protocols

Protocol 1: Evaluation of this compound-Eluting Stents in a Porcine Coronary Artery Restenosis Model

This protocol is based on the methodology described in the study by Gershlick et al. (2004).[1]

Objective: To assess the efficacy of this compound delivered from a biodegradable polymer-coated stent in reducing neointima formation in porcine coronary arteries.

Animal Model: Sinclair mini-pigs (34±4 kg).

Materials:

-

This compound-coated stents (180 mcg this compound per stent) with a biodegradable polylactic/glycolic acid (PLGA) polymer.

-

Control stents (coated with PLGA polymer only).

-

Standard cardiac catheterization equipment.

-